molecular formula C8H4BrIN2O2 B1292528 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid CAS No. 885523-77-3

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

Cat. No.: B1292528
CAS No.: 885523-77-3
M. Wt: 366.94 g/mol
InChI Key: FBUJAALZKMKCAH-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and iodine substitutions, is of particular interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of indazole derivatives. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity patterns and biological activities compared to other indazole derivatives. This makes it a valuable compound for developing new therapeutic agents and studying the effects of halogenation on indazole chemistry .

Properties

IUPAC Name

6-bromo-3-iodo-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUJAALZKMKCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646400
Record name 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-77-3
Record name 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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